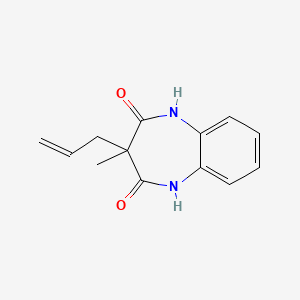![molecular formula C8H8N2O2S B14641356 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione CAS No. 55656-33-2](/img/structure/B14641356.png)
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a fused oxazole and pyridine ring system. The presence of a hydroxymethyl group and a thione group adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminooxazole-4-carboxylic acid esters with acid isothiocyanates, resulting in the formation of thioureas. These intermediates can then undergo S-methylation followed by cyclization-aromatic substitution to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share a similar fused ring structure but differ in the position and nature of substituents.
Oxazole Derivatives: Compounds like 2-(2,6-dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones.
Uniqueness
3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55656-33-2 |
|---|---|
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2O2S/c1-5-2-3-6-7(9-5)10(4-11)8(13)12-6/h2-3,11H,4H2,1H3 |
Clave InChI |
ABFGHPQOIOOFGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)OC(=S)N2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
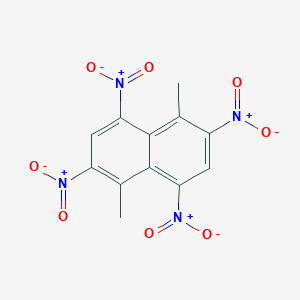
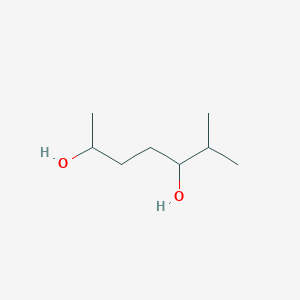
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
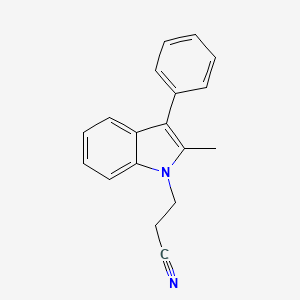
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
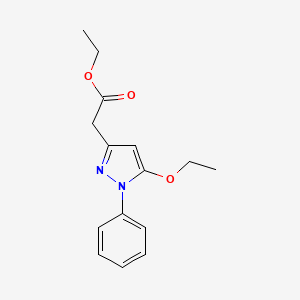
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)
